An In-depth Technical Guide to the Synthesis of N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride (DOTMA)
An In-depth Technical Guide to the Synthesis of N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride (DOTMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride (DOTMA), a widely utilized cationic lipid for gene therapy and drug delivery applications. This document details a representative synthetic protocol, presents key quantitative data in a structured format, and illustrates the synthetic pathway and its mechanism of action in gene delivery through detailed diagrams.
Introduction
N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride, commonly known as DOTMA, is a synthetic cationic lipid that has become a cornerstone in non-viral gene delivery systems. Its amphiphilic structure, comprising a positively charged headgroup and two hydrophobic oleyl chains, allows it to form stable complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA. These lipid-nucleic acid complexes, termed lipoplexes, facilitate the transport of genetic material across the cell membrane, enabling efficient transfection. The ether linkages between the oleyl chains and the propyl backbone contribute to its chemical stability compared to ester-linked counterparts like DOTAP.
Synthesis of DOTMA
The synthesis of DOTMA can be achieved through a multi-step process, which generally involves the formation of a dialkoxypropane backbone followed by the introduction of the quaternary ammonium headgroup. Below is a representative experimental protocol for the synthesis of DOTMA.
Experimental Protocol: A Representative Synthesis of DOTMA
This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.
Step 1: Synthesis of 1,2-di-O-oleylglycerol
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Reaction: Etherification of 3-chloro-1,2-propanediol with oleyl alcohol.
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Materials:
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3-chloro-1,2-propanediol
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Oleyl alcohol
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Sodium hydride (NaH) as a strong base
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Anhydrous N,N-Dimethylformamide (DMF) as solvent
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Diethyl ether
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Saturated ammonium chloride solution
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Anhydrous magnesium sulfate
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Procedure:
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To a solution of oleyl alcohol (2.2 equivalents) in anhydrous DMF, sodium hydride (2.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
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The mixture is stirred at room temperature for 1 hour to ensure the formation of the alkoxide.
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A solution of 3-chloro-1,2-propanediol (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
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The reaction mixture is then heated to 80 °C and stirred for 12-16 hours.
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After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product, 1,2-di-O-oleyl-3-chloropropane, is purified by column chromatography on silica gel.
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Step 2: Synthesis of 1,2-di-O-oleyl-3-(dimethylamino)propane
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Reaction: Amination of 1,2-di-O-oleyl-3-chloropropane with dimethylamine.
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Materials:
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1,2-di-O-oleyl-3-chloropropane
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Anhydrous dimethylamine solution in a suitable solvent (e.g., THF or ethanol)
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Potassium carbonate as a base
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Procedure:
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1,2-di-O-oleyl-3-chloropropane is dissolved in an excess of dimethylamine solution.
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Potassium carbonate (2.0 equivalents) is added to the mixture.
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The reaction is stirred in a sealed vessel at 60-70 °C for 24 hours.
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The solvent is evaporated, and the residue is partitioned between water and diethyl ether.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tertiary amine.
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Purification is performed by column chromatography on silica gel.
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Step 3: Synthesis of N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride (DOTMA)
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Reaction: Quaternization of 1,2-di-O-oleyl-3-(dimethylamino)propane with methyl iodide followed by chloride ion exchange.
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Materials:
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1,2-di-O-oleyl-3-(dimethylamino)propane
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Methyl iodide (CH₃I)
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Anhydrous acetonitrile or DMF as solvent
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Anion-exchange resin (chloride form)
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Procedure:
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1,2-di-O-oleyl-3-(dimethylamino)propane is dissolved in anhydrous acetonitrile.
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An excess of methyl iodide (3-5 equivalents) is added, and the mixture is stirred at room temperature for 24-48 hours in the dark.
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The solvent and excess methyl iodide are removed under reduced pressure to yield the crude iodide salt.
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The crude product is then dissolved in a suitable solvent and passed through a column packed with an anion-exchange resin in the chloride form to replace the iodide ion with a chloride ion.
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The eluent containing the final product is collected, and the solvent is evaporated to yield DOTMA as a waxy solid.
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The final product is dried under high vacuum.
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Data Presentation
Table 1: Physicochemical Properties of DOTMA
| Property | Value |
| Chemical Formula | C₄₂H₈₄ClNO₂ |
| Molecular Weight | 670.58 g/mol |
| Appearance | White to off-white waxy solid |
| Solubility | Soluble in chloroform, ethanol, and methanol. Insoluble in water. |
| CAS Number | 104162-48-3 |
Table 2: Representative Quantitative Data for DOTMA Synthesis
| Step | Product | Starting Material | Representative Yield (%) | Purification Method |
| 1 | 1,2-di-O-oleyl-3-chloropropane | 3-chloro-1,2-propanediol | 70-80 | Column Chromatography |
| 2 | 1,2-di-O-oleyl-3-(dimethylamino)propane | 1,2-di-O-oleyl-3-chloropropane | 60-70 | Column Chromatography |
| 3 | DOTMA | 1,2-di-O-oleyl-3-(dimethylamino)propane | 85-95 | Anion-Exchange Chromatography |
Table 3: Spectroscopic Characterization Data for DOTMA (Representative)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (m, 4H, -CH=CH-), 3.6-3.8 (m, 7H, glycerol backbone), 3.45 (s, 9H, -N⁺(CH₃)₃), 2.0 (m, 8H, -CH₂-CH=), 1.5-1.6 (m, 4H, -O-CH₂-CH₂-), 1.2-1.4 (m, 44H, -(CH₂)n-), 0.88 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 130.0 (-CH=CH-), 77.2, 71.5, 68.9, 66.5 (glycerol backbone and adjacent carbons), 54.3 (-N⁺(CH₃)₃), 31.9, 29.8, 29.5, 29.3, 29.1, 27.2, 26.1, 22.7 (aliphatic carbons), 14.1 (-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: 634.6 [M-Cl]⁺ |
Visualizations
Synthetic Pathway of DOTMA
DOTMA-Mediated Gene Delivery Workflow
Conclusion
This technical guide provides a foundational understanding of the synthesis of DOTMA, a critical component in modern gene delivery and therapy. The provided representative protocol, along with the quantitative and characterization data, offers a valuable resource for researchers in the field. The visualized synthetic pathway and gene delivery mechanism further elucidate the core concepts for professionals in drug development. The continued optimization of the synthesis and formulation of cationic lipids like DOTMA will undoubtedly play a pivotal role in the advancement of genetic medicine.
